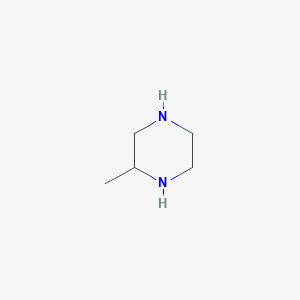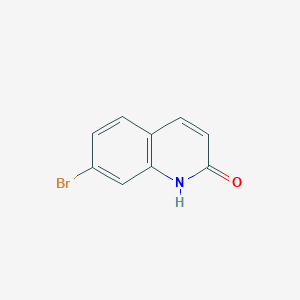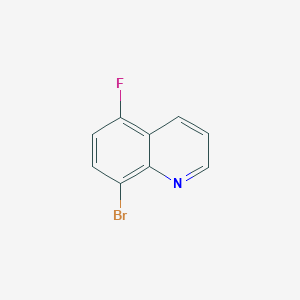
8-溴-5-氟喹啉
描述
8-Bromo-5-fluoroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. The presence of bromine and fluorine atoms on the quinoline scaffold can significantly alter the compound's reactivity and physical properties, making it a valuable intermediate for various chemical syntheses and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of halogenated quinolines, such as 8-bromo-5-fluoroquinoline, often involves directed lithiation reactions, as described in the synthesis of 8-fluoro-3,4-dihydroisoquinoline . This key intermediate can then undergo various transformations, including fluorine-amine exchange and reduction-alkylation reactions, to yield novel quinoline derivatives. These derivatives can serve as building blocks for potential central nervous system drug candidates .
Molecular Structure Analysis
The molecular structure of halogenated quinolines is influenced by the position and nature of the halogen substituents. For instance, the structure of 7-bromoquinolin-8-ol shows that bromination occurs at the 7-position, and the presence of intermolecular and weak intramolecular hydrogen bonds leads to the formation of hydrogen-bonded dimers in the solid state . Similarly, the distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group in a novel antibacterial 8-chloroquinolone indicates that steric repulsion between the C-8 halogen atom and the N-1 substituent can significantly affect the molecular conformation .
Chemical Reactions Analysis
Halogenated quinolines participate in various chemical reactions due to the reactivity of the halogen atoms. For example, the synthesis of (5-chloroquinolin-8-yl)-2-fluorobenzoate involves the reaction of 2-fluorobenzoyl chloride with 5-chloro-8-hydroxyquinoline . The halogen bond acts as a structure director in the formation of supramolecular characteristics, such as chains of centrosymmetric dimers . Additionally, the chlorination and iodination of 8-methylquinoline lead to the formation of 5-halo-8-methylquinolines, which can be further brominated to yield 5-halo-8-(bromomethyl)quinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-bromo-5-fluoroquinoline are influenced by the presence of
科学研究应用
Synthesis and Biological Activities
- Synthesis and Biological Activities of Quinoline Derivatives : 8-Bromo-5-fluoroquinoline is used as a building block for synthesizing various quinoline derivatives. These compounds have shown significant antibacterial activity against both gram-positive and gram-negative bacteria, with some demonstrating notable antifungal properties (Abdel‐Wadood et al., 2014).
Chemical Functionalization
- Metalation and Functionalization : 8-Bromo-5-fluoroquinoline undergoes processes like halogen/metal permutation and deprotonation, enabling the introduction of functional groups at specific positions. This process aids in the synthesis of various quinoline-based compounds (Ondi et al., 2005).
Drug Discovery Intermediate
- Key Intermediate in Drug Discoveries : This compound serves as a key intermediate in drug discovery processes. An example includes its use in synthesizing 5-bromo-2-methylamino-8-methoxyquinazoline, which is vital in medicinal chemistry (Nishimura & Saitoh, 2016).
Phototoxicity Reduction
- Phototoxicity Studies in Antibacterial Agents : Research indicates that modifications at the 8 position of quinoline, such as introducing a methoxy group, can significantly reduce the phototoxicity of fluoroquinolones, a class of antibacterial agents (Marutani et al., 1993).
Synthesis and Cytotoxic Studies
- Synthesis and In Vitro Cytotoxic Studies : The synthesis of 8-hydroxyquinoline derivatives, including those with halo groups like bromo and fluoro, has been explored. These compounds, and their metal complexes, have demonstrated increased antiproliferative activity against certain cancer cell lines, suggesting their potential in anticancer drug development (Kotian et al., 2021).
Antibacterial Evaluation
- Anticancer and Antibacterial Potential : Various quinoline derivatives, including those with bromo and fluoro substituents, have been evaluated for their anticancer and antibacterial properties. Some derivatives showed significant antiproliferative activity and potential for inducing cancer cell death (Köprülü et al., 2018).
Photoluminescence Studies
- Photoluminescence in Quinoline Derivatives : Studies on photoluminescence properties of 8-hydroxyquinoline derivatives, including those with bromo and fluoro groups, reveal shifts in luminescence wavelength and offer insights into their potential applications in materials science and sensor technology (Xinhua et al., 2007).
Photoremovable Protecting Group
- Use as Photoremovable Protecting Group : 8-Bromo-7-hydroxyquinoline has been investigated as a photoremovable protecting group, particularly in the context of two-photon excitation, offering potential applications in the study of cell physiology and controlled release of bioactive molecules (Zhu et al., 2006).
Antibacterial Synthesis and Toxicity
- Antibacterial Activity and Toxicity : The synthesis of 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, including derivatives of 8-bromoquinoline, has demonstrated excellent antibacterial activity, especially against Gram-positive strains, and has been used in developing new antibacterial agents (Hayashi et al., 2002).
Fluorescent Indicator for Corrosion Monitoring
- Corrosion Monitoring via Fluorescent Indicator : 8-Hydroxyquinoline, a related compound, has been successfully used as a ferric ion-sensitive indicator in epoxy coatings for corrosion detection, demonstrating the potential of quinoline derivatives in industrial applications (Roshan et al., 2018).
安全和危害
8-Bromo-5-fluoroquinoline is classified as a hazardous substance . It has been assigned the signal word 'Warning’ . The hazard statements associated with this compound are H302, H312, and H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
属性
IUPAC Name |
8-bromo-5-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZLPGJFGCOKJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561534 | |
| Record name | 8-Bromo-5-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-5-fluoroquinoline | |
CAS RN |
917251-99-1 | |
| Record name | 8-Bromo-5-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid](/img/structure/B152680.png)

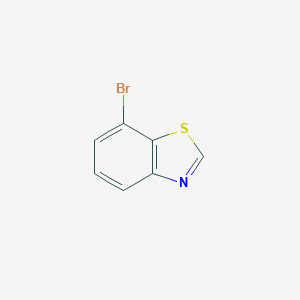

![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)



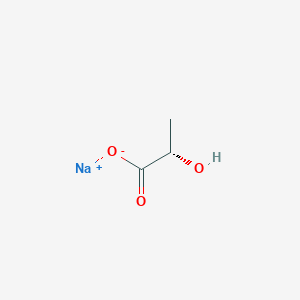


![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)
